molecular formula C18H24N2O4 B11176937 N,N'-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide

N,N'-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide

Cat. No.: B11176937
M. Wt: 332.4 g/mol
InChI Key: SJOFFSGLQIVAFL-UHFFFAOYSA-N
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Description

N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide is a synthetic organic compound with the molecular formula C13H22N2O4 It is characterized by the presence of two tetrahydrofuran rings attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran rings can be oxidized to form lactones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydrogen atoms on the tetrahydrofuran rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The tetrahydrofuran rings may facilitate the compound’s binding to hydrophobic pockets within target molecules, while the amide groups can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-malonamide
  • N,N’-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide

Uniqueness

N,N’-Bis-(tetrahydro-furan-2-ylmethyl)-isophthalamide is unique due to its specific structural features, including the presence of two tetrahydrofuran rings and an isophthalamide core

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

1-N,3-N-bis(oxolan-2-ylmethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C18H24N2O4/c21-17(19-11-15-6-2-8-23-15)13-4-1-5-14(10-13)18(22)20-12-16-7-3-9-24-16/h1,4-5,10,15-16H,2-3,6-9,11-12H2,(H,19,21)(H,20,22)

InChI Key

SJOFFSGLQIVAFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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